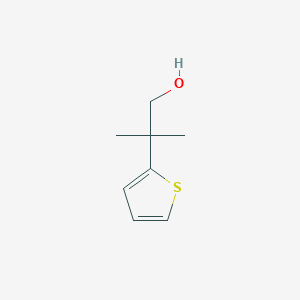

2-Methyl-2-(2-thienyl)propan-1-ol

Description

2-Methyl-2-(2-thienyl)propan-1-ol is a branched primary alcohol featuring a 2-thienyl (aromatic sulfur-containing heterocycle) substituent at the 2-position of a propan-1-ol backbone. The thienyl group is known to influence electronic and steric properties, which may enhance bioactivity or reactivity compared to non-heterocyclic analogs .

Properties

IUPAC Name |

2-methyl-2-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-8(2,6-9)7-4-3-5-10-7/h3-5,9H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJPDCQBUPZLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-thienyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with isobutylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-thienyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can convert the alcohol to the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid or 2-thienyl methyl ketone.

Reduction: 2-Methyl-2-(2-thienyl)propane.

Substitution: 2-Methyl-2-(2-thienyl)propyl chloride or bromide.

Scientific Research Applications

2-Methyl-2-(2-thienyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-thienyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-Methyl-2-(2-thienyl)propan-1-ol with structurally related alcohols and amino alcohols:

Key Observations :

- Thienyl vs. Aromatic Substituents : The 2-thienyl group in the target compound introduces sulfur-based aromaticity, which may enhance π-π stacking interactions in biological systems compared to phenyl or aliphatic substituents .

- Amino Alcohols: Compounds with amino groups (e.g., 2-Methyl-2-(methylamino)propan-1-ol) exhibit higher water solubility due to hydrogen bonding, whereas the thienyl group in the target compound likely increases hydrophobicity .

Physical and Chemical Properties

- Boiling Points and Solubility : Branched alcohols (e.g., tert-butyl alcohol) typically have lower boiling points than linear isomers due to reduced surface area . The thienyl group may further lower volatility compared to aliphatic analogs.

- Lipophilicity : The thienyl group likely increases log P values, enhancing membrane permeability in drug design contexts .

Biological Activity

2-Methyl-2-(2-thienyl)propan-1-ol, also known by its CAS number 857362-69-7, is an organic compound that has garnered attention due to its potential biological activities. This compound features a thienyl group, which contributes to its unique chemical properties and biological interactions. Research into its biological activity has revealed various mechanisms through which it may exert effects on biological systems.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H12OS |

| Molecular Weight | 180.26 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thienyl moiety enhances the compound's ability to engage in π-stacking interactions, which can influence enzyme activity and receptor binding.

Enzyme Interaction

Research indicates that this compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis of steroids and other lipids.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. It was found to scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound showed higher toxicity towards certain tumor cells compared to normal cells, indicating its potential as a chemotherapeutic agent.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential .

Study 2: Antioxidant Activity Assessment

A study published in Free Radical Biology and Medicine assessed the antioxidant capacity of various thienyl compounds, including this compound. The compound exhibited an IC50 value of 15 µM in DPPH radical scavenging assays, indicating strong antioxidant activity .

Study 3: Cytotoxicity Profile

In vitro cytotoxicity tests conducted on human breast cancer (MCF-7) cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.